N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride
Overview
Description
“N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of such compounds has been widespread and is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis
The molecular structure of “this compound” is complex . It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .Chemical Reactions Analysis
The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Scientific Research Applications
Analytical Characterization and Biological Matrix Analysis : A study conducted by De Paoli et al. (2013) focuses on the characterization of psychoactive arylcyclohexylamines, including N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride, through various analytical techniques like gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. This research also developed a method for analyzing these compounds in biological matrices such as blood, urine, and vitreous humor using liquid chromatography and UV detection (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
Pharmacological Profiling of Analogs : Research by Hiebert and Silverman (1988) explores the pharmacological profile of various analogs of this compound. These compounds were synthesized and tested as inhibitors and inactivators of monoamine oxidase (MAO), contributing to understanding their interactions with biological systems and their potential therapeutic applications (Hiebert & Silverman, 1988).
Investigating 5-HT Receptors : Craven, Grahame-Smith, and Newberry (1994) studied the effects of WAY-100635 and GR127935, compounds related to this compound, on 5-hydroxytryptamine (5-HT, serotonin) containing neurons. Their research provides insights into the roles of different serotonin receptors and how related compounds can influence serotonin-mediated neurotransmission (Craven, Grahame-Smith, & Newberry, 1994).
Synthesis and Evaluation of Sigma Receptor Ligands : A study by de Costa et al. (1992) details the synthesis and biological evaluation of a novel class of sigma ligands, including this compound. These compounds showed high efficacy for the sigma receptor, highlighting their potential for developing novel therapeutic agents (de Costa, Radesca, Di Paolo, & Bowen, 1992).
NMDA Receptor Affinity and Selectivity : Roth et al. (2013) investigated the affinity and selectivity of this compound and its analogs for the glutamate NMDA receptor. Their research provides critical insights into the potential psychotomimetic effects of these compounds in human users (Roth, Gibbons, Arunotayanun, Huang, Setola, Treble, & Iversen, 2013).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors in the central nervous system .
Mode of Action
It can be inferred from related compounds that it may involve interactions with specific receptors in the central nervous system .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involving tertiary aliphatic amines .
Pharmacokinetics
It can be inferred from related compounds that its bioavailability may be influenced by factors such as its chemical structure and the route of administration .
Result of Action
Similar compounds have been known to produce various effects, including analgesic, sedative, antitussive, and anticonvulsant activities .
Action Environment
The action, efficacy, and stability of N-Methyl-N-[2-(4-piperidinyl)ethyl]-cyclohexanamine dihydrochloride can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors such as light and heat .
properties
IUPAC Name |
N-methyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-16(14-5-3-2-4-6-14)12-9-13-7-10-15-11-8-13;;/h13-15H,2-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXIPIZFIQLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1CCNCC1)C2CCCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.